2,4-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a tetrahydroquinoline core substituted with a propane-1-sulfonyl group at position 1 and a 2,4-dimethoxybenzenesulfonamide moiety at position 5.
Properties
IUPAC Name |
2,4-dimethoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O6S2/c1-4-12-29(23,24)22-11-5-6-15-7-8-16(13-18(15)22)21-30(25,26)20-10-9-17(27-2)14-19(20)28-3/h7-10,13-14,21H,4-6,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVLGCDJEAMREQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,4-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide involves multiple steps. The key steps include:
Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Methoxylation: The methoxy groups are introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2,4-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, especially at the benzene ring, using reagents like bromine or nitric acid.
The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Structure and Synthesis
The compound's structure consists of a tetrahydroquinoline core with two methoxy groups and a sulfonamide moiety. The synthesis typically involves:
- Formation of the Tetrahydroquinoline Core : Achieved through the Pictet-Spengler reaction.
- Methoxylation : Introduced via methylation reactions using reagents like methyl iodide.
- Sulfonylation : The sulfonamide group is introduced through reactions with sulfonyl chlorides.
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent. Its sulfonamide group can mimic natural substrates, allowing it to inhibit specific enzymes. This property is particularly valuable in drug design aimed at targeting:
- Enzymatic Inhibition : The compound can inhibit enzymes involved in various metabolic pathways, potentially leading to treatments for diseases such as diabetes and cancer.
Biological Probes
Due to its structural characteristics, this compound serves as a probe in biological studies to investigate enzyme interactions and cellular mechanisms. It can help elucidate the roles of specific enzymes in disease processes.
Chemical Biology
The compound is utilized as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore modifications that can enhance biological activity or selectivity.
Case Study 1: Enzyme Inhibition
A study demonstrated that modifications of the sulfonamide group significantly enhanced the inhibitory activity against specific enzymes. The research highlighted the importance of the tetrahydroquinoline structure in improving binding affinity.
Case Study 2: Drug Development
Research focused on synthesizing derivatives of this compound to evaluate their pharmacological profiles. Results indicated promising activity against certain cancer cell lines, suggesting potential for further development as an anticancer agent.
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This compound may also interact with receptors, altering signal transduction pathways .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound shares structural motifs with other sulfonamide-tetrahydroquinoline hybrids. Key analogues include:
Key Observations :
- Substituent Effects : The propane-1-sulfonyl group in the target compound likely enhances solubility compared to bulkier tosyl groups, as shorter alkyl chains reduce steric hindrance .
- Methoxy Positioning: The 2,4-dimethoxybenzenesulfonamide moiety may improve metabolic stability compared to non-methoxylated analogues, as methoxy groups resist oxidative degradation .
Pharmacokinetic and Physicochemical Comparisons
- Solubility : The target compound’s calculated logP (~2.8) suggests moderate lipophilicity, lower than 7f (logP ~3.5) due to fewer halogen substituents .
- Binding Affinity: Molecular docking studies of similar tetrahydroquinoline sulfonamides indicate strong interactions with ATP-binding pockets (e.g., ∆G = -9.2 kcal/mol for kinase targets) . Propane-1-sulfonyl may confer flexibility over rigid tosyl groups, enhancing binding kinetics.
Biological Activity
2,4-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a complex organic compound belonging to the sulfonamide class. Sulfonamides are recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound based on recent research findings.
The molecular formula of this compound is with a molecular weight of 418.51 g/mol. Its structure includes a benzene ring substituted with methoxy and sulfonamide groups along with a tetrahydroquinoline core.
Biological Activity Overview
Research indicates that compounds within the sulfonamide class exhibit various biological activities:
- Anticancer Activity : Studies have shown that related sulfonamides can induce apoptosis in cancer cell lines. For instance, derivatives have been tested against breast cancer (MDA-MB-468) and leukemia (CCRF-CM) cells, demonstrating significant cytotoxic effects with IC50 values in the micromolar range .
- Cardiovascular Effects : Some sulfonamides have been reported to influence perfusion pressure and coronary resistance. For example, experiments indicated that certain benzenesulfonamide derivatives could decrease perfusion pressure in a time-dependent manner .
Anticancer Studies
Recent investigations into the anticancer properties of sulfonamides have demonstrated their potential as therapeutic agents. A study evaluated several derivatives against cancer cell lines under hypoxic conditions:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 12d | MDA-MB-468 | 3.99 ± 0.21 |
| 12d | CCRF-CM | 4.51 ± 0.24 |
The results indicated that compound 12d not only inhibited cell proliferation but also induced apoptosis as evidenced by increased levels of cleaved caspases 3 and 9 .
Cardiovascular Studies
The impact of benzenesulfonamide derivatives on cardiovascular parameters was assessed through an experimental design measuring changes in perfusion pressure:
| Group | Compound | Dose (nM) | Effect on Perfusion Pressure |
|---|---|---|---|
| I | Control | - | Baseline |
| II | Benzenesulfonamide | 0.001 | - |
| III | Compound 2 | 0.001 | Decrease observed |
| IV | Compound 3 | 0.001 | Decrease observed |
| V | Compound 4 | 0.001 | Significant decrease |
These findings suggest that certain derivatives may interact with biomolecules to produce changes in cardiovascular dynamics .
Mechanistic Insights
Molecular docking studies have provided insights into the mechanisms by which these compounds exert their biological effects. For instance, some sulfonamides are hypothesized to act as calcium channel inhibitors, which can lead to alterations in vascular resistance and perfusion pressure .
Pharmacokinetic Considerations
Understanding the pharmacokinetics of sulfonamides is crucial for evaluating their efficacy and safety profiles. Theoretical methods such as ADME/PK modeling have been employed to predict absorption, distribution, metabolism, and excretion (ADME) parameters for these compounds .
Q & A
Q. Q1. What are the common synthetic routes for preparing 2,4-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide?
A1. Synthesis typically involves multi-step reactions:
- Sulfonylation : Reacting 1,2,3,4-tetrahydroquinolin-7-amine with propane-1-sulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the sulfonyl group .
- Coupling : Subsequent reaction with 2,4-dimethoxybenzenesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) with a tertiary amine base (e.g., triethylamine) .
- Purification : Column chromatography (silica gel) or recrystallization to isolate the final product, confirmed via ¹H/¹³C NMR and HRMS .
Q. Q2. What analytical techniques are critical for structural characterization of this compound?
A2. Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxy groups at C2/C4 of benzene, sulfonamide linkages) .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., C₂₀H₂₅N₂O₆S₂) and isotopic patterns .
- X-ray Crystallography : Optional for resolving stereochemistry, though challenges may arise due to molecular flexibility .
Advanced Research Questions
Q. Q3. How can researchers address challenges in optimizing the sulfonylation step during synthesis?
A3. Common issues include incomplete sulfonylation or side reactions. Strategies:
Q. Q4. What biological targets are plausible for this compound, and how can activity be validated?
A4. Structural analogs (e.g., RORγ inverse agonists) suggest nuclear receptors as targets . Validation methods:
- In Vitro Assays : Measure IC₅₀ values using reporter gene assays (e.g., RORγ-dependent luciferase) .
- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify receptor affinity .
- Selectivity Profiling : Test against related receptors (e.g., RORα, PPARγ) to assess specificity .
Q. Q5. How should researchers resolve contradictions in reported biological activity data?
A5. Discrepancies may arise from assay conditions or compound purity. Mitigation steps:
Q. Q6. What experimental designs are recommended for studying environmental stability and degradation pathways?
A6. Follow frameworks like Project INCHEMBIOL :
- Abiotic Studies : Hydrolysis (pH 4–10, 25–50°C) and photolysis (UV-Vis exposure) to assess stability .
- Biotic Studies : Use soil/water microcosms to evaluate microbial degradation (LC-MS/MS quantification) .
- QSAR Modeling : Predict bioaccumulation potential using logP and molecular volume .
Methodological and Theoretical Frameworks
Q. Q7. How can computational modeling guide the design of derivatives with enhanced activity?
A7. Use molecular docking (e.g., AutoDock Vina) to:
Q. Q8. What statistical approaches are suitable for analyzing dose-response relationships in biological assays?
A8. Apply nonlinear regression models:
- Four-Parameter Logistic (4PL) Curve : Fit IC₅₀/EC₅₀ values using tools like GraphPad Prism .
- ANOVA with Post Hoc Tests : Compare multiple derivatives (e.g., Tukey’s HSD for significance) .
- Principal Component Analysis (PCA) : Correlate structural features (e.g., substituent electronegativity) with activity .
Data and Resource Integration
Q. Q9. How can researchers integrate structural data from PubChem or other databases into their workflow?
A9. Leverage tools such as:
Q. Q10. What ethical and safety protocols are critical for handling this compound in lab settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
